molecular formula C6H6KNO3 B3193545 potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate CAS No. 728897-00-5

potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate

Cat. No.: B3193545
CAS No.: 728897-00-5
M. Wt: 179.21 g/mol
InChI Key: SNXUQEBSHDKXKH-FBZPGIPVSA-M
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Description

Contextual Significance of Enolates in Chemical Synthesis

Enolates are highly reactive intermediates that play a central role in the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. researchgate.net They are typically formed by the deprotonation of the α-hydrogen of carbonyl compounds and serve as key nucleophiles in a wide array of synthetic transformations. researchgate.net The versatility of enolates stems from their ambident nucleophilic nature, with the potential to react at either the α-carbon or the oxygen atom. youtube.com However, reactions at the carbon center are generally more common and synthetically useful. youtube.com

The significance of enolates is underscored by their involvement in numerous name reactions that are cornerstones of organic chemistry, including the aldol (B89426) condensation, Claisen condensation, and Michael addition. These reactions are indispensable for the synthesis of a vast range of molecules, from pharmaceuticals and agrochemicals to advanced materials. researchgate.net The reactivity and selectivity of enolate reactions can be finely tuned by varying the carbonyl compound, the base used for deprotonation, the counterion, and the reaction conditions.

Potassium enolates, such as potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate, are of particular interest. The larger size of the potassium cation compared to lithium, for instance, can influence the aggregation state and the ion pairing of the enolate, which in turn can affect its reactivity and stereoselectivity. masterorganicchemistry.comresearchgate.net

Historical Perspective on Cyano- and Carboxyl-Functionalized Ethenolates

The history of cyano- and carboxyl-functionalized ethenolates is intrinsically linked to the discovery and development of cyanoacetic acid and its esters. Cyanoacetic acid itself is a versatile intermediate in the preparation of various chemicals. wikipedia.orgchemicalbook.com Historically, alkyl cyanoacetates were prepared by the esterification of cyanoacetic acid, which was obtained from the cyanification of sodium chloroacetate. google.com

The utility of ethyl cyanoacetate (B8463686), the precursor to the enolate , as a building block in organic synthesis has been recognized for over a century. Its acidic methylene (B1212753) group, flanked by both a nitrile and a carbonyl group, makes it a prime candidate for forming a stabilized enolate. wikipedia.org This stabilized nature facilitates its use in condensation reactions like the Knoevenagel condensation, a method widely employed for carbon-carbon bond formation. scielo.org.mxaston.ac.uk

The development of various synthetic methodologies utilizing ethyl cyanoacetate has been a continuous area of research. Early methods often involved the use of strong bases to generate the enolate, which would then be reacted with various electrophiles. wikipedia.org Over time, milder and more selective methods have been developed, including the use of various catalysts to promote reactions under more environmentally friendly conditions. oiccpress.comoiccpress.com The study of the alkali-metal cation affinities of stabilized enolates, including that derived from ethyl cyanoacetate, has provided a deeper understanding of the intrinsic interactions that govern their chemistry. nih.gov

Scope and Research Imperatives for this compound Studies

The versatility of ethyl cyanoacetate and its corresponding enolate suggests a broad scope for the applications of this compound in organic synthesis. Its ability to participate in a variety of reactions makes it a valuable tool for the construction of highly functionalized molecules.

Key Research Areas:

Synthesis of Heterocycles: Ethyl cyanoacetate is a well-established precursor for the synthesis of a wide range of heterocyclic compounds, including pyridines, pyrimidines, purines, and pyrroles, many of which are components of biologically active molecules. researchgate.netwikipedia.org Further exploration of the use of the pre-formed potassium enolate in these syntheses could lead to improved yields and selectivities.

Domino and Multicomponent Reactions: The multiple reactive sites within the enolate make it an ideal candidate for domino and multicomponent reactions, allowing for the rapid construction of molecular complexity from simple starting materials. oiccpress.com

Asymmetric Synthesis: The development of chiral variants or the use of chiral catalysts in reactions involving this enolate could provide access to enantiomerically enriched products, which are of high value in the pharmaceutical industry.

Mechanistic Studies: A deeper understanding of the aggregation state, ion-pairing, and ambident reactivity of this compound under various reaction conditions is crucial for optimizing its synthetic utility. researchgate.netnih.gov Studies on the influence of the potassium counterion on the stereochemical outcome of its reactions are particularly warranted. rsc.org

Future research in these areas will undoubtedly continue to expand the synthetic utility of this important enolate and contribute to the development of more efficient and sustainable chemical processes.

Data Tables

Table 1: Properties of Ethyl Cyanoacetate

PropertyValue
Chemical Formula C5H7NO2
Molar Mass 113.116 g·mol−1
Appearance Colorless liquid
Odor Pleasant
CAS Number 105-56-6

Data sourced from wikipedia.org

Table 2: Selected Applications of Ethyl Cyanoacetate in Heterocycle Synthesis

Heterocycle ClassExample of Synthesized Drug
Pyrazolo-pyrimidineAllopurinol
PurineTheophylline, Caffeine
Pteridine (B1203161)Folic Acid
Pyrrole (B145914)Ethosuximide
Pyrimidine (B1678525)Trimethoprim

Data sourced from wikipedia.org

Properties

IUPAC Name

potassium;(Z)-1-cyano-3-ethoxy-3-oxoprop-1-en-2-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3.K/c1-2-10-6(9)5(8)3-4-7;/h3,8H,2H2,1H3;/q;+1/p-1/b5-3-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXUQEBSHDKXKH-FBZPGIPVSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC#N)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C#N)/[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6KNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Preparation and Functionalization of Potassium Z 2 Cyano 1 Ethoxycarbonyl Ethenolate

Synthetic Approaches to Potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate

The synthesis of this compound can be achieved through several strategic approaches, primarily involving condensation reactions or the deprotonation of a suitable precursor. The choice of method often depends on the desired purity, yield, and stereochemical outcome.

Condensation reactions, particularly the Knoevenagel condensation, represent a foundational method for constructing the carbon skeleton of the target ethenolate. This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.

A common pathway involves the reaction between ethyl cyanoacetate (B8463686) and an orthoformate, such as triethyl orthoformate, often catalyzed by an acid anhydride (B1165640). For instance, the reaction of methyl cyanoacetate with triethyl orthoformate in acetic anhydride under reflux conditions yields the corresponding (E)-methyl 2-cyano-3-ethoxyacrylate. A similar reaction using ethyl cyanoacetate would produce ethyl (E)-2-cyano-3-ethoxyacrylate, a direct precursor to the target potassium enolate. The initial product of these condensations is often a mixture of E and Z isomers, which can equilibrate, allowing for the isolation of the more stable isomer under specific conditions. The subsequent treatment of this precursor with a potassium base, such as potassium ethoxide, leads to the formation of the desired this compound.

The Knoevenagel condensation is versatile and can be catalyzed by various bases, including organic amines like piperidine (B6355638) or 1,4-diazabicyclo[2.2.2]octane (DABCO). The choice of catalyst and solvent system can significantly influence reaction rates and yields.

Table 1: Examples of Catalysts Used in Knoevenagel Condensations with Ethyl Cyanoacetate

Catalyst System Aldehyde/Carbonyl Source Product Type Reference
Piperidine Substituted Benzaldehydes Ethyl (E)-2-cyano-3-arylacrylates
DABCO / [HyEtPy]Cl (Ionic Liquid) Various Aldehydes Knoevenagel condensation products
Triphenylphosphine (B44618) Various Aldehydes (E)-α-Cyanoacrylates
Sodium Ethoxide Benzaldehyde Ethyl (E)-2-cyano-3-phenylacrylate

This approach involves the direct deprotonation of a suitable precursor, typically ethyl 2-cyano-3-ethoxyacrylate, using a strong potassium alkoxide base like potassium ethoxide or potassium tert-butoxide. The active methylene (B1212753) group in compounds like ethyl cyanoacetate is acidic due to the presence of two electron-withdrawing groups (cyano and ethoxycarbonyl), making deprotonation feasible even with milder bases.

The reaction is an acid-base equilibrium. Using a strong base such as a potassium alkoxide ensures the equilibrium shifts decisively toward the formation of the enolate salt. The alkoxide base removes the α-proton located between the cyano and ethoxycarbonyl groups of the precursor, generating the potassium enolate. The choice of solvent is crucial; aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are often preferred to prevent proton exchange that could lead to equilibration and loss of stereocontrol.

The general mechanism is as follows: EtOOC-CH(CN)-OEt + KOR → [EtOOC-C(CN)=CHOEt]⁻K⁺ + ROH (where R is an alkyl group)

This method is direct and efficient for generating the potassium salt, provided the ethyl 2-cyano-3-ethoxyacrylate precursor is readily available.

Achieving stereocontrol to selectively obtain the (Z)-isomer of the ethenolate is a critical aspect of its synthesis. The geometry of enolates (E vs. Z) can be influenced by several factors, including the nature of the base, the metal counterion, the solvent, and the temperature.

Kinetic vs. Thermodynamic Control: Enolate formation can be governed by either kinetic or thermodynamic control. Kinetic control, which favors the less sterically hindered product, is typically achieved using strong, bulky bases at low temperatures in aprotic solvents. Thermodynamic control is favored by conditions that allow for equilibration, such as using a weaker base in a protic solvent or higher temperatures, leading to the most stable enolate isomer.

Role of the Cation: The counterion (in this case, potassium) plays a significant role. Larger alkali metals like potassium and sodium tend to favor the formation of the thermodynamically more stable enolate compared to lithium, which often favors the kinetic product due to its ability to form tight coordination complexes. The (Z)-configuration of potassium 2-cyano-1-ethoxycarbonyl-ethenolate is generally the thermodynamically more stable isomer due to reduced steric repulsion between the substituents.

Solvent Effects: Protic solvents can facilitate proton exchange, allowing the enolate mixture to equilibrate to the thermodynamic product. Aprotic solvents are essential for maintaining kinetic control.

By carefully selecting reaction conditions—such as using potassium ethoxide in ethanol (B145695) and allowing the reaction to reach equilibrium—the more stable (Z)-isomer can be preferentially formed.

Elucidation of Chemical Reactivity and Mechanistic Pathways of Potassium Z 2 Cyano 1 Ethoxycarbonyl Ethenolate

Nucleophilic Addition Reactions

Potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate is anticipated to be a versatile nucleophile due to the delocalization of the negative charge across the oxygen, the alpha-carbon, and the cyano group. This delocalization stabilizes the enolate while also making multiple sites available for reaction.

Michael-Type Conjugate Additions

In Michael-type conjugate additions, the enolate would act as a soft nucleophile, preferentially attacking the β-carbon of α,β-unsaturated carbonyl compounds. The reaction is expected to proceed via a standard conjugate addition mechanism, leading to the formation of a new carbon-carbon bond.

Hypothetical Reaction Scheme:

Michael DonorMichael AcceptorProduct
This compoundα,β-Unsaturated Ketone/EsterAdduct with new C-C bond at the β-position

The stereochemical outcome of such reactions would be influenced by the substitution patterns of both the enolate and the Michael acceptor, as well as the reaction conditions.

Reactivity with Carbonyl Electrophiles

The reaction of this compound with hard electrophiles such as aldehydes and ketones would likely result in a direct nucleophilic attack on the carbonyl carbon. This would lead to the formation of an aldol-type addition product. The regioselectivity between C-alkylation and O-alkylation is a critical aspect of enolate chemistry, and for potassium enolates, C-alkylation is often favored.

Interactions with Imine and Nitrile Substrates

Similar to its reactivity with carbonyl compounds, this potassium enolate is expected to react with imines and nitriles. The attack on the electrophilic carbon of the imine would lead to the formation of a β-amino ester derivative. Reactions with nitriles could potentially lead to the formation of enamines or other nitrogen-containing heterocycles after subsequent cyclization steps, although such reactions are generally less common and often require specific activation of the nitrile.

Cycloaddition Chemistry

The participation of this compound in cycloaddition reactions would leverage its electron-rich nature.

[3+2] and [4+1] Annulations

As a 1,3-dipole equivalent, the enolate could potentially participate in [3+2] cycloadditions with various dipolarophiles. The specific nature of the atoms involved in the three-atom component would depend on the reaction conditions and the co-reactants. Similarly, in [4+1] annulations, the enolate could act as a four-atom component, reacting with a one-atom electrophile to form a five-membered ring. However, specific examples of such reactions involving this particular enolate are not readily found in the literature.

Role in Pericyclic Reactions

Beyond cycloadditions, the enolate could theoretically be involved in other pericyclic reactions, such as electrocyclizations of derived intermediates. The stereochemistry of these reactions would be governed by the Woodward-Hoffmann rules. Again, the absence of specific studies on this compound in this context means that any discussion remains speculative and based on general principles of pericyclic reaction theory.

Role as a Basic Catalyst or Reagent in Organic Transformations

This compound, as the potassium enolate of ethyl cyanoacetate (B8463686), is a strong nucleophile and can act as a potent basic reagent in various organic reactions. Its utility is particularly evident in carbon-carbon bond-forming reactions where it serves as a carbanion equivalent.

One of the most prominent applications of the enolate derived from ethyl cyanoacetate is in the Knoevenagel condensation . This reaction involves the condensation of an active methylene (B1212753) compound, such as ethyl cyanoacetate, with an aldehyde or ketone, typically catalyzed by a base. The role of the base is to deprotonate the active methylene group to form the enolate, which then acts as the nucleophile. While weaker bases are often employed, the pre-formed potassium enolate can be used directly as the reactive species, driving the reaction forward. The general mechanism involves the nucleophilic addition of the enolate to the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product.

The reactivity of related enolates has been explored in various contexts. For instance, potassium carbonate has been effectively used as a base for the cycloalkylation of diethyl malonate and ethyl cyanoacetate, where the in-situ generated enolate attacks a dihalogenated alkane. This underscores the nucleophilic character of the enolate derived from ethyl cyanoacetate.

Furthermore, a mechanistic study on the base-catalyzed C-alkylation of potassium enolates with styrenes, a reaction termed CAKES (C-Alkylation of K Enolates with Styrenes), provides insight into the reactivity of such species. researchgate.netrsc.org Although this study focused on other potassium enolates, the proposed metal–ene-type reaction mechanism highlights the ability of potassium enolates to participate in complex C-C bond-forming reactions. researchgate.netrsc.org

The utility of ethyl cyanoacetate and its corresponding enolate extends to the synthesis of a wide array of heterocyclic compounds, including purine derivatives like theophylline and caffeine, and other pharmacologically active molecules. wikipedia.org In these syntheses, the enolate acts as a key building block, reacting with various electrophiles to construct the core heterocyclic structures. wikipedia.org

Table 1: Examples of Organic Transformations Involving Ethyl Cyanoacetate Enolate

Reaction TypeRole of EnolateTypical ElectrophileProduct Type
Knoevenagel CondensationNucleophileAldehyde, Ketoneα,β-Unsaturated ester
Michael AdditionNucleophileα,β-Unsaturated carbonyl1,5-Dicarbonyl compound
AlkylationNucleophileAlkyl halideα-Alkyl-α-cyano ester
CyclizationNucleophileDihaloalkane, etc.Carbocyclic/Heterocyclic ring
Heterocycle SynthesisNucleophilic building blockVarious electrophilesPyrimidines, Pyridines, etc.

Enzyme-Mediated Transformations and Biocatalytic Relevance

While direct enzymatic transformations utilizing pre-formed this compound are not extensively documented, the biocatalytic relevance of structurally related β-cyano-α,β-unsaturated esters and cyanoacetic acid derivatives is an active area of research. These studies suggest the potential for enzymes to recognize and transform substrates where such an enolate could be a key intermediate within the enzyme's active site.

A notable example is the Old Yellow Enzyme (OYE) mediated reduction of the carbon-carbon double bond of β-cyano-α,β-unsaturated esters. rsc.orgrsc.org This reaction is significant for the synthesis of chiral building blocks, as the enzymatic reduction proceeds with high stereoselectivity. rsc.orgrsc.org The study highlights the ability of ene-reductases to accommodate cyano-substituted substrates, which are valuable for further chemical modifications, such as their conversion into γ²-amino acid derivatives. rsc.orgrsc.org The mechanism of OYE involves the transfer of a hydride from a flavin mononucleotide (FMN) cofactor to the β-carbon of the unsaturated ester, a process that is conceptually related to the reactivity of the corresponding enolate.

In another innovative approach, a lipase-catalyzed cascade reaction has been developed for the synthesis of (E)-α,β-unsaturated carboxylic esters starting from acetals and cyanoacetic acid. nih.gov This one-pot procedure leverages the promiscuous activity of lipases to catalyze both an esterification and a subsequent Knoevenagel condensation. nih.gov The in-situ formation of an ester of cyanoacetic acid, followed by its enzyme-promoted condensation, implies the generation of an enolate or a related reactive species within the enzyme's active site.

These examples demonstrate that enzymes, particularly reductases and lipases, can be employed in transformations involving the core structure of ethyl cyanoacetate. The biocatalytic potential lies in the ability of these enzymes to control stereoselectivity and to perform cascade reactions under mild conditions. While the direct use of this compound as a substrate in enzymatic reactions remains to be explored in detail, the existing literature strongly supports the biocatalytic relevance of this class of compounds.

Table 2: Examples of Biocatalytic Transformations of Related Cyano-Compounds

Enzyme ClassSubstrate TypeTransformationKey Finding
Ene-Reductase (Old Yellow Enzyme)β-Cyano-α,β-unsaturated estersStereoselective C=C bond reductionSynthesis of chiral γ²-amino acid precursors. rsc.orgrsc.org
LipaseCyanoacetic acid and acetalsCascade esterification/Knoevenagel condensationOne-pot synthesis of (E)-α,β-unsaturated esters. nih.gov

Mechanistic Investigations via Reaction Intermediates

Kinetic studies on the nitrosation of ethyl cyanoacetate (ECA) have provided evidence for the involvement of both the enol and the enolate (or carbanion) forms of the substrate as reactive intermediates. rsc.org The reaction, which yields the corresponding oxime, proceeds via a rate-limiting attack of the nitrosating species on these intermediates. rsc.org At lower acidities, the reaction pathway involving the enolate is dominant. rsc.org This work underscores the accessibility and reactivity of the enolate of ethyl cyanoacetate under specific reaction conditions.

The structure and aggregation state of alkali metal enolates in solution can significantly influence their reactivity. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for characterizing these intermediates. Studies on various lithium, sodium, and potassium enolates have revealed that they can exist as monomers, dimers, tetramers, or even higher aggregates, depending on the metal cation, the solvent, and the presence of coordinating ligands. acs.orgrsc.orgresearchgate.net For instance, the characterization of potassium enolates has been achieved through ¹H NMR spectroscopy, providing insights into their solution-state structures. acs.org The aggregation state can affect the nucleophilicity of the enolate and, consequently, the reaction outcome.

Mechanistic investigations of the Knoevenagel condensation often invoke the formation of an enolate intermediate. The initial step is the deprotonation of the active methylene compound by a base to generate the resonance-stabilized enolate. This enolate then adds to the carbonyl electrophile. The subsequent steps of proton transfer and elimination lead to the final product. While often generated in situ, the use of a pre-formed potassium enolate simplifies the initial deprotonation step and can offer better control over the reaction.

In the context of the C-alkylation of potassium enolates with styrenes (CAKES), computational (DFT) studies, along with kinetic and deuterium labeling experiments, have supported a metal–ene-type reaction mechanism. rsc.org This mechanism involves the initial formation of the potassium enolate, which then participates in a concerted process with the styrene. rsc.org Such detailed mechanistic work on related potassium enolates provides a framework for understanding the potential reaction pathways of this compound.

Table 3: Summary of Mechanistic Insights

ReactionKey IntermediateMethod of InvestigationMechanistic Finding
NitrosationEnol and EnolateKinetic studiesRate-limiting attack on enol/enolate. rsc.org
General Enolate ReactionsMonomeric and aggregated enolatesNMR Spectroscopy (¹H, ¹⁹F, ⁶Li)Characterization of solution-state structures. acs.org
C-Alkylation with StyrenesPotassium EnolateDFT, kinetics, isotopic labelingSupport for a metal–ene-type mechanism. rsc.org

Advanced Structural and Spectroscopic Characterization for Reactivity Correlation

Conformational Analysis and Geometric Isomerism

Geometric isomerism, also known as cis-trans or E/Z isomerism, is a form of stereoisomerism that arises due to restricted rotation around a bond, typically a carbon-carbon double bond. libretexts.orgchemguide.co.uk For geometric isomers to exist, each carbon atom of the double bond must be attached to two different groups. libretexts.org The terms 'cis' and 'trans' are used to describe the relative positions of substituents, with 'cis' indicating that they are on the same side and 'trans' that they are on opposite sides of the double bond. purdue.edulibretexts.orgsiue.edu

In the case of potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate, the "(Z)-" designation in its name explicitly defines its geometric isomerism. The "Z" comes from the German word zusammen, meaning "together," and indicates that the higher-priority substituents on each carbon of the double bond are on the same side. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign priorities to the substituents.

The restricted rotation around the carbon-carbon double bond in the ethenolate structure is the key factor giving rise to geometric isomerism. chemguide.co.uk The planarity imposed by the π-bond forces the atoms directly attached to the alkene carbons to lie in the same plane, leading to distinct spatial arrangements of the substituent groups. siue.edu The stability of geometric isomers can differ, with trans isomers generally being more stable than their cis counterparts due to reduced steric hindrance. siue.edu

In-Depth Nuclear Magnetic Resonance Spectroscopy (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules in solution. sciopen.com It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. nih.gov

Multi-Dimensional NMR for Structural Assignment and Dynamics

While one-dimensional (1D) NMR provides basic structural information, complex molecules often exhibit signal overlap that complicates spectral interpretation. nih.gov Two-dimensional (2D) NMR techniques overcome this challenge by spreading the NMR signals into a second dimension, enhancing resolution and providing more detailed structural insights. iupac.org

Common 2D NMR experiments that would be invaluable for the complete structural assignment of this compound include:

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) scalar couplings, identifying which protons are connected through bonds within a few bonds of each other.

Total Correlation Spectroscopy (TOCSY): An extension of COSY, TOCSY establishes correlations between all protons within a spin system, not just those that are directly coupled.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ¹⁵N. mdpi.com It is highly effective for assigning carbon and nitrogen resonances.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and heteronuclei (typically 2-3 bonds), providing crucial information for assembling the molecular skeleton.

By combining the information from these multi-dimensional NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved.

Variable Temperature NMR for Rotational Barriers and Equilibria

Variable temperature (VT) NMR studies are instrumental in investigating dynamic processes in molecules, such as conformational changes and restricted rotation around single bonds. researchgate.net The energy barriers associated with these rotations are fundamental to understanding a molecule's flexibility and reactivity. nih.govresearchgate.netmdpi.com

For this compound, VT-NMR could be employed to study the rotational barrier around the C-O single bond of the ethoxycarbonyl group. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals and eventually a time-averaged spectrum at higher temperatures. By analyzing the line shapes of the NMR signals at different temperatures, the activation energy for the rotational barrier can be calculated. This information provides insight into the conformational preferences and the energy landscape of the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. researchgate.net These vibrations are specific to the types of bonds present and their chemical environment, making these methods powerful tools for functional group identification and bond characterization.

For this compound, key vibrational modes that would be expected and their approximate wavenumbers are:

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
Cyano (C≡N)Stretching2200 - 2260
Carbonyl (C=O) of esterStretching1735 - 1750
Carbon-Carbon double bond (C=C)Stretching1620 - 1680
Carbon-Oxygen single bond (C-O)Stretching1000 - 1300

Data derived from general spectroscopic principles.

The exact positions of these bands can provide subtle information about the electronic structure of the molecule. For instance, the frequency of the C≡N stretching vibration is sensitive to the electronic environment and can be influenced by conjugation. researchgate.net Similarly, the C=O stretching frequency can indicate the degree of resonance delocalization involving the ester group. Raman spectroscopy is particularly useful for observing the C=C double bond and the C≡N triple bond, which often give rise to strong Raman signals. nih.govmdpi.com The technique can also be used to monitor the kinetics of reactions involving these functional groups. nih.gov

Mass Spectrometric Approaches for Reaction Pathway Monitoring

Mass spectrometry (MS) is a vital analytical technique for monitoring the progress of chemical reactions by identifying the reactants, intermediates, products, and byproducts in a reaction mixture. lcms.cz It provides information about the molecular weight of the components, which is crucial for confirming the identity of the desired product and for detecting any unexpected species.

In the synthesis of this compound, mass spectrometry could be employed to:

Confirm the presence of the starting materials.

Track the disappearance of reactants and the appearance of the product over time. This allows for the determination of reaction kinetics and the optimization of reaction conditions.

Identify any intermediates or side products. This information is critical for understanding the reaction mechanism and for improving the yield and purity of the final product. researchgate.net

Techniques such as Atmospheric Solids Analysis Probe (ASAP)-MS can provide rapid analysis of reaction mixtures with minimal sample preparation, offering real-time insights into the reaction progress. By coupling mass spectrometry with separation techniques like liquid chromatography (LC-MS), individual components of a complex reaction mixture can be separated and identified with high confidence. lcms.cz

X-ray Crystallographic Analysis of Related Ethenolates or Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of this compound itself might be challenging, the crystallographic analysis of closely related ethenolate structures or derivatives can provide invaluable insights into its solid-state conformation, bond lengths, and bond angles. mdpi.com

This data serves as a crucial benchmark for validating and refining computational models of the molecule's structure. By comparing the experimentally determined structure with theoretical calculations, the accuracy of the computational methods can be assessed. This synergy between experimental and computational approaches provides a more complete and reliable understanding of the molecule's structural properties, which are intrinsically linked to its chemical behavior.

Computational Chemistry and Theoretical Insights into this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there is no publicly available research data regarding the computational chemistry and theoretical analysis of this compound. Therefore, the detailed article requested, structured around quantum chemical calculations, Density Functional Theory (DFT) studies, molecular dynamics simulations, and structure-reactivity relationship modeling, cannot be generated at this time.

The specified subsections for the article were:

Computational Chemistry and Theoretical Insights into Potassium Z 2 Cyano 1 Ethoxycarbonyl Ethenolate

Structure-Reactivity Relationship Modeling

Despite targeted searches for scholarly articles and computational chemistry data, no specific studies concerning the electronic structure, reaction mechanisms, solvent effects, or structure-reactivity relationships of potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate were found. This indicates a significant gap in the existing scientific literature for this particular compound.

Consequently, it is not possible to provide the requested detailed research findings or data tables for any of the outlined sections.

Synthetic Utility in the Construction of Complex Organic Scaffolds

Applications in the Synthesis of Heterocyclic Compounds

The strategic placement of functional groups in potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate makes it an ideal precursor for the synthesis of various heterocyclic systems. The enolate's nucleophilicity, coupled with the electrophilic nature of the nitrile and ester moieties, allows for a range of cyclization strategies.

Pyrimidine (B1678525) and Pyranone Scaffolds

This compound and its in situ generated counterparts are instrumental in the synthesis of pyrimidine and pyranone rings, which are core structures in many biologically active compounds.

The Biginelli reaction, a classic multicomponent reaction, can be adapted to synthesize dihydropyrimidinones using ethyl cyanoacetate (B8463686) (the precursor to the potassium enolate), an aldehyde, and urea (B33335) or thiourea. The use of a base, such as potassium carbonate, facilitates the initial condensation steps, highlighting the role of the enolate in the reaction cascade. A notable application is the synthesis of ethyl 4-amino-2-hydroxy-6-arylpyrimidine-5-carboxylate derivatives under mild conditions.

In the realm of pyranone synthesis, a one-pot, three-component reaction showcases the utility of the enolate generated from ethyl cyanoacetate. The reaction of an aromatic aldehyde, ethyl cyanoacetate, and kojic acid in the presence of potassium carbonate provides an efficient and environmentally friendly route to 4,8-dihydropyrano[3,2-b]pyran derivatives. mdpi.com This transformation underscores the ability of the enolate to participate in tandem Knoevenagel condensation and Michael addition reactions to construct the pyranone scaffold.

Table 1: Synthesis of Pyranone Derivatives

Entry Aldehyde Product Yield (%)
1 Benzaldehyde Ethyl 2-amino-4-phenyl-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate 92
2 4-Chlorobenzaldehyde Ethyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate 95

Thiazole (B1198619) and Related Sulfur Heterocycles

The synthesis of thiazole and other sulfur-containing heterocycles frequently employs nucleophilic intermediates derived from activated methylene (B1212753) compounds like ethyl cyanoacetate. The reaction of cyanoacetic acid hydrazide with carbon disulfide in a basic medium, such as potassium hydroxide (B78521) in dimethylformamide, affords a potassium thiocarbamate intermediate. rsc.org This intermediate readily undergoes heterocyclization with α-haloketones to yield thiazole derivatives. rsc.org

Furthermore, the Gewald reaction provides a powerful method for the synthesis of 2-aminothiophenes, which can be considered as related sulfur heterocycles. This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester, such as ethyl cyanoacetate, in the presence of elemental sulfur and a base. derpharmachemica.comwikipedia.orgorganic-chemistry.org The base, which can be a potassium salt, is crucial for the initial Knoevenagel condensation to form an intermediate that then reacts with sulfur. wikipedia.org

A facile tandem synthesis of bis(thiazoles) has been reported where acetonitriles react with phenyl isothiocyanate and potassium hydroxide in DMF. derpharmachemica.com This reaction proceeds through an in situ generated potassium salt intermediate, which then reacts with bis(α-bromoketones) to form the target bis(thiazole) compounds. derpharmachemica.com

Pyrrole (B145914) and other N-Heterocycles

While direct examples of the use of pre-formed this compound in pyrrole synthesis are not extensively documented, the generation of the corresponding enolate in situ from ethyl cyanoacetate and a potassium base is a common strategy. The Knorr pyrrole synthesis, a classical method, involves the reaction of an α-amino-ketone with a β-ketoester. researchgate.net Variations of this reaction can utilize ethyl cyanoacetate as the active methylene component, with a base facilitating the condensation.

Role as a Key Intermediate in Multi-Step Total Synthesis

The enolate derived from ethyl cyanoacetate is a crucial building block in the total synthesis of various natural products. Its ability to participate in carbon-carbon bond-forming reactions makes it an attractive intermediate for assembling complex molecular architectures. For instance, the pteridine (B1203161) derivative folic acid, a member of the vitamin B complex, can be synthesized in a multi-stage convergent synthesis where ethyl cyanoacetate and guanidine (B92328) are used as starting materials. wikipedia.org The initial steps of this synthesis rely on the reactivity of the active methylene group of ethyl cyanoacetate. Similarly, the synthesis of the anti-epileptic drug ethosuximide, a pyrrole derivative, can be achieved from ethyl cyanoacetate and butanone in a multistep process. wikipedia.org

Development of Novel Synthetic Building Blocks

This compound and related derivatives serve as precursors for the development of novel and highly functionalized synthetic building blocks. The inherent reactivity of the enolate, combined with the cyano and ester groups, allows for a wide range of chemical transformations. For example, the reaction of the potassium salt of ethyl cyanoacetate with ethyl bromide in a phase-transfer catalyzed aqueous-organic system is a method for its preparation. wikipedia.org The resulting enolate can then be used in various subsequent reactions to introduce additional complexity.

Furthermore, the self-condensation of ethyl cyanoacetate under the influence of excess potassium carbonate in DMSO leads to the formation of ethyl 2,4-dicyano-2-[2-cyanoacetyl-3-oxo]-butanoate, a highly functionalized molecule that can serve as a scaffold for further synthetic elaborations. chemprob.orgiau.ir Alkylation of ethyl cyanoacetate with 1,2-dichloroethane (B1671644) in the presence of potassium carbonate can lead to cyclopropane (B1198618) and cyclohexane (B81311) derivatives, demonstrating the potential for creating diverse cyclic systems. chemprob.orgiau.ir

Table 2: Compound Names

Compound Name
This compound
Ethyl cyanoacetate
Pyrimidine
Pyranone
Thiazole
Pyrrole
Potassium carbonate
Kojic acid
Benzaldehyde
4-Chlorobenzaldehyde
4-Methoxybenzaldehyde
Ethyl 2-amino-4-phenyl-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
Ethyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
Ethyl 2-amino-4-(4-methoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
Carbon disulfide
Potassium hydroxide
Dimethylformamide
α-Haloketone
2-Aminothiophene
Phenyl isothiocyanate
Bis(α-bromoketone)
α-Amino-ketone
β-Ketoester
Guanidine
Folic acid
Ethosuximide
Butanone
Ethyl bromide
Ethyl 2,4-dicyano-2-[2-cyanoacetyl-3-oxo]-butanoate
1,2-Dichloroethane
Urea
Thiourea
Dihydropyrimidinone
Ethyl 4-amino-2-hydroxy-6-arylpyrimidine-5-carboxylate
Cyanoacetic acid hydrazide
Potassium thiocarbamate

Future Perspectives and Emerging Directions in Research on Potassium Z 2 Cyano 1 Ethoxycarbonyl Ethenolate

Innovations in Green Chemical Synthesis Methodologies

The synthesis of α,β-unsaturated compounds via the Knoevenagel condensation, a cornerstone reaction involving ethyl cyanoacetate (B8463686) and its enolate form, is undergoing a significant transformation driven by the principles of green chemistry. Traditional methods often rely on volatile organic solvents and stoichiometric amounts of basic catalysts, leading to considerable waste. Future research is focused on developing more environmentally benign and efficient catalytic systems.

Key innovations include:

Water as a Reaction Medium: Utilizing water as a solvent is a primary goal of green chemistry. The development of catalysts like 4-dimethylaminopyridine (B28879) (DMAP) that are effective in aqueous media represents a significant step forward. ssrn.com These reactions can proceed rapidly at ambient temperatures, offering high yields without the need for hazardous organic solvents. ssrn.com

Ionic Liquids (ILs): Ionic liquids are gaining attention as recyclable, non-volatile solvents and catalysts. iosrjournals.org Protic ionic liquids, in combination with organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO), have been shown to create highly efficient and reusable solvent-catalyst systems for Knoevenagel condensations, achieving excellent yields in short reaction times. rsc.org

Solvent-Free and Catalyst-Free Conditions: Research is exploring reactions under solvent-free conditions, often enhanced by microwave irradiation, which can dramatically reduce reaction times and energy consumption. iosrjournals.orgorganic-chemistry.org The use of mild, non-toxic catalysts such as triphenylphosphine (B44618) (TPP) under solvent-free conditions also presents a cleaner reaction profile. organic-chemistry.org

Heterogeneous and Recyclable Catalysts: A major area of innovation is the development of solid-supported and magnetic nanocatalysts. oiccpress.com For instance, nano-Fe3O4-supported catalysts offer the advantage of easy separation from the reaction mixture using an external magnet, allowing for multiple reuse cycles without a significant loss of catalytic activity. oiccpress.com This approach minimizes catalyst waste and simplifies product purification.

MethodologyCatalyst/PromoterSolventKey AdvantagesReference
Aqueous SynthesisDMAPWaterEnvironmentally benign, rapid reaction, high yields (>95%) ssrn.com
Ionic Liquid SystemDABCO/[HyEtPy]Cl–H₂OProtic Ionic LiquidRecyclable system, short reaction times (5-40 min), excellent yields (83-99%) rsc.org
Solvent-Free SynthesisTriphenylphosphine (TPP)NoneAvoids harmful solvents, clean reaction, high conversions organic-chemistry.org
Microwave-AssistedAmmonium formateNoneExtremely rapid conversion (~90 sec), high yield, energy efficient iosrjournals.org
Magnetic Nanocatalysisnano-Fe₃O₄@EANoneCatalyst is easily recoverable and reusable (up to 5 times) oiccpress.com

Exploration of Asymmetric Catalytic Applications

The products derived from potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate, such as ethyl cyanoacrylates, are prochiral, meaning they can be converted into chiral molecules. The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical and fine chemical industries, where biological activity is often specific to one stereoisomer. A significant future direction is the development of asymmetric catalytic systems to control the stereochemical outcome of reactions involving this enolate and its derivatives.

Emerging research areas include:

Asymmetric Hydrogenation and Reduction: The carbon-carbon double bond in α-cyanoacrylic acids and esters is a target for asymmetric reduction. Biocatalytic approaches using ene-reductases have shown promise in achieving high enantiomeric excess (>99% ee) for the synthesis of valuable chiral building blocks. researchgate.net Future work will likely focus on discovering and engineering more robust and versatile enzymes for this purpose.

Chiral Catalysts for C-C Bond Formation: The development of chiral catalysts for reactions like the Michael and Mannich additions is a vibrant area of research. mdpi.com Applying these methodologies to reactions where the cyanoacetate enolate acts as the nucleophile could provide direct routes to complex, enantiomerically enriched molecules. Research will likely target the design of novel chiral organocatalysts, transition-metal complexes, and Lewis acids that can effectively control the stereochemistry of the addition to the enolate or the addition of the enolate to other substrates.

The potential to generate chiral centers with high fidelity opens up pathways to synthesize complex natural products and pharmaceuticals from simple starting materials derived from ethyl cyanoacetate.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, higher reproducibility, and facile scalability. Integrating the synthesis and reactions of this compound into automated flow systems is a key direction for modernizing its industrial application.

Key aspects of this integration are:

Telescoped Synthesis: Flow chemistry enables "telescoped" reactions, where multiple synthetic steps are performed sequentially in a continuous stream without isolating intermediates. rsc.orgnih.gov This has been successfully demonstrated for the synthesis of complex heterocyclic compounds starting from derivatives of ethyl cyanoacetate. researchgate.net Applying this to reactions involving the potassium enolate could streamline production, reduce waste, and minimize manual handling of reactive intermediates.

Improved Process Control and Safety: The small reactor volumes in flow systems allow for better control over reaction parameters such as temperature and pressure. The high surface-area-to-volume ratio enables efficient dissipation of heat, which is crucial for the often exothermic Knoevenagel condensation and subsequent polymerization reactions. pcbiochemres.com

Automated Optimization: Automated flow platforms can be used to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures, residence times) to quickly identify optimal synthesis protocols. This accelerates process development and can lead to the discovery of more efficient reaction pathways.

AdvantageDescriptionRelevance to Cyanoacetate Chemistry
Enhanced Safety Small reaction volumes and superior heat management minimize risks associated with exothermic reactions.Controls the heat generated during condensation and potential polymerization. pcbiochemres.com
Scalability Production is scaled by running the system for longer periods, avoiding the challenges of scaling up large batch reactors.Facilitates seamless transition from laboratory-scale synthesis to industrial production.
Process Purity Precise control over stoichiometry and residence time can reduce the formation of byproducts.Leads to higher purity products, simplifying downstream purification. researchgate.net
Telescoped Reactions Multiple reaction steps are connected in a continuous sequence without manual intervention or isolation of intermediates.Enables the efficient, multi-step synthesis of complex heterocycles and other derivatives. rsc.orgnih.gov

Advanced Materials Science Applications

Beyond its role as a synthetic intermediate, the parent monomer, ethyl cyanoacrylate, is the building block for poly(ethyl cyanoacrylate), a polymer with significant potential in advanced materials. Future research will focus on moving beyond conventional cyanoacrylate adhesives to create functional polymers with tailored properties for high-performance applications.

Promising areas of research include:

Polymer Electrolytes for Batteries: Poly(ethyl cyanoacrylate) (PECA) is a promising matrix for gel polymer electrolytes in flexible lithium batteries. acs.org The polar nitrile groups in the polymer structure can aid in lithium-ion conduction. Research is focused on in situ polymerization techniques, where the electrolyte is formed directly within the battery assembly, ensuring excellent interfacial contact between the electrolyte and electrodes. acs.org This approach could lead to the development of safer, more flexible, and higher-performance energy storage devices.

Controlled Polymerization: The rapid and often uncontrolled anionic polymerization of cyanoacrylates is ideal for adhesives but a challenge for creating well-defined polymers. pcbiochemres.com A major emerging direction is the development of controlled/"living" polymerization methods. researchgate.net Techniques using frustrated Lewis pairs as initiators, for example, allow for precise control over molecular weight, polydispersity, and polymer architecture. researchgate.net This control is essential for creating advanced materials where properties are directly linked to polymer structure, such as block copolymers for nanotechnology or well-defined architectures for biomedical applications.

Functional Polymers: The cyano and ester groups provide reactive handles for post-polymerization modification, allowing for the synthesis of functional polymers with specific properties, such as antimicrobial surfaces, drug-delivery vehicles, or advanced optical materials.

Q & A

Q. What characterization techniques are most effective for confirming the molecular structure of potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated in studies of analogous potassium salts (e.g., homopropargyl alcohol derivatives) . Complementary techniques include:
  • NMR Spectroscopy : Analyze 1H^{1}\text{H} and 13C^{13}\text{C} spectra to verify cyano and ethoxycarbonyl group environments.
  • IR Spectroscopy : Confirm functional groups (e.g., C≡N stretch ~2200 cm1^{-1}, ester C=O ~1700 cm1^{-1}).
    Cross-referencing with crystallographic data ensures accuracy .

Q. How can researchers ensure sample purity during synthesis and handling?

  • Methodological Answer :
  • Chromatographic Methods : Use HPLC or GC-MS to detect trace impurities, as highlighted in analytical protocols for structurally complex potassium salts .
  • Elemental Analysis : Validate stoichiometry (C, H, N percentages) against theoretical values.
  • Storage : Maintain anhydrous conditions at low temperatures to prevent hydrolysis, a common issue with ethoxycarbonyl derivatives .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?

  • Methodological Answer :
  • Purity Verification : Re-run chromatography to rule out impurities .
  • Dynamic Effects : Investigate tautomerism or conformational flexibility via variable-temperature NMR.
  • Crystallographic Cross-Validation : Compare experimental NMR data with X-ray-derived torsion angles and bond lengths to identify structural anomalies .
  • Statistical Analysis : Apply regression models to assess signal reproducibility .

Q. What experimental strategies are recommended for studying the compound’s stability under varying pH and temperature?

  • Methodological Answer :
  • Accelerated Stability Studies : Expose the compound to extreme conditions (e.g., 40–80°C, pH 2–12) and monitor degradation via UV-Vis or LC-MS .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life at standard conditions.
  • Solid-State Analysis : Perform thermogravimetric analysis (TGA) to assess thermal decomposition pathways .

Q. How can researchers design experiments to probe the reactivity of the ethenolate moiety in cross-coupling reactions?

  • Methodological Answer :
  • Mechanistic Probes : Employ isotopic labeling (e.g., 13C^{13}\text{C} at the ethenolate position) to track reaction intermediates via NMR or mass spectrometry.
  • Computational Support : Use DFT calculations to predict regioselectivity in nucleophilic/electrophilic attacks, as seen in studies of propargylation reactions .
  • In Situ Monitoring : Utilize stopped-flow IR or Raman spectroscopy to capture transient intermediates .

Q. What advanced analytical methods are suitable for detecting trace decomposition products?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Identify low-abundance species with ppm-level accuracy .
  • Synchrotron XRD : Resolve minor crystalline impurities in bulk samples .
  • Multivariate Analysis : Apply PCA or PLS to spectral datasets to distinguish degradation signals from noise .

Data Analysis and Interpretation

Q. How should researchers statistically validate contradictory results in collaborative studies?

  • Methodological Answer :
  • Interlaboratory Reprodubility Tests : Standardize protocols (e.g., solvent, temperature) across labs and perform Bland-Altman analysis to assess bias .
  • Meta-Analysis : Pool data from multiple studies and apply weighted regression to resolve discrepancies .

Q. What criteria should guide the selection of data visualization tools for publication?

  • Methodological Answer :
  • Clarity Over Complexity : Prioritize 2D plots (e.g., scatter plots for kinetic data, heatmaps for stability profiles) to highlight trends without obscuring details .
  • Software Standards : Use validated tools (e.g., OriginLab, Python’s Matplotlib) for error bars and confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.